![molecular formula C25H30N2O5S B3004419 N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal CAS No. 1026493-36-6](/img/structure/B3004419.png)

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex amino acids and their derivatives, such as N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal, involves multi-step organic reactions that build up the desired molecular structure. In one study, enantiopure N-(BOC)amino acids were synthesized through a sequence that included alkylation, stereoselective allylation, regioselective olefin hydroboration, selective primary alcohol protection, oxidation, reductive amination, lactam cyclization, and isolation by silyl ether protection . Another approach for synthesizing N-sulfonyl β-amino acids started from Boc protected methanesulfonamide and terminal epoxides, with a key step being a zinc-mediated allylation of cyclic N-sulfonyl imines .

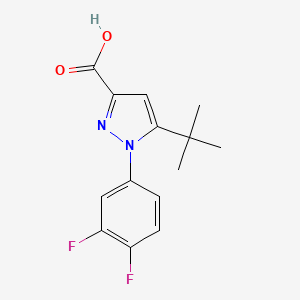

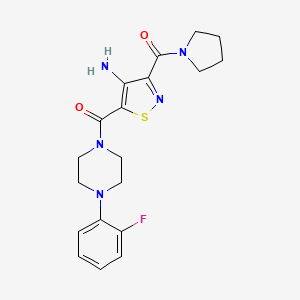

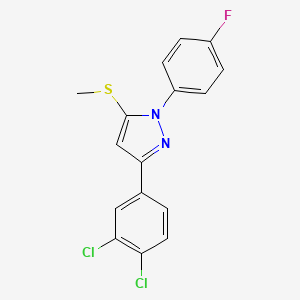

Molecular Structure Analysis

The molecular structure of N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal is characterized by the presence of a Boc-protected amino group, a sulfonyl group attached to an indole moiety, and a propanal segment. The stereochemistry of the amino acid is crucial for its biological activity and is often achieved through enantioselective synthesis methods. The indole structure is a common motif in natural products and pharmaceuticals, contributing to the molecule's potential interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of N-Boc-protected amino acids and related compounds is diverse. For instance, N-Boc-L-proline derivatives have been used as organocatalysts in asymmetric α-amination reactions, followed by in situ reduction to form N-aminooxazolidinones . Additionally, resin-bound sulfonyl azides have been activated for the preparation of N-acyl sulfonamide linkers, which are useful in solid-phase peptide synthesis . In the context of asymmetric Mannich reactions, axially chiral amino sulfonamides have been employed to suppress side reactions and improve stereoselectivity when reacting with N-Boc-protected imines and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-protected amino acid derivatives are influenced by their functional groups. The Boc group provides steric bulk and protects the amino group during synthesis, making it easier to handle and modify the molecule without affecting the amino functionality . The sulfonyl group increases the molecule's polarity and can improve solubility in polar solvents, which is beneficial for subsequent reactions . The presence of an indole ring can contribute to the molecule's aromaticity and potential interactions with aromatic residues in biological systems .

科学的研究の応用

Peptide Synthesis and Modification

- N-Boc protected amino acids are utilized in peptide synthesis. They provide a convenient linker for solid-phase peptide synthesis, enabling chemoselective conjugation or ligation reactions (Merkx, van Haren, Rijkers, & Liskamp, 2007).

Stereochemistry and Drug Development

- Synthesis of enantiomerically pure, mesityl-substituted amino acids, achieved via asymmetric epoxidation, is significant for drug development. These compounds exhibit strong rotational restriction, aiding in the design of specific drug molecules (Medina, Moyano, Pericàs, & Riera, 2000).

Neuroexcitant Synthesis

- N-Boc protected amino acids serve as precursors for synthesizing neuroexcitants like kainoid amino acids. The radical addition and rearrangement processes involved are key steps in creating these neuroactive compounds (Hodgson, Hachisu, & Andrews, 2005).

Synthesis of Constrained Peptide Mimics

- These compounds are instrumental in synthesizing constrained peptide backbone mimics. They offer a means to study peptide structure and function by providing rigid, bioactive compounds (Feng & Lubell, 2001).

Generation of Amino Acid Derivatives

- N-Boc protected amino acids are crucial for generating a variety of amino acid derivatives, including anti-α-amino epoxides, useful in synthesizing protease inhibitors (Wang & Nugent, 2006).

Heterocyclic Compound Synthesis

- They facilitate the synthesis of heterocyclic compounds like 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which have potential applications in drug development due to their differentiated nitrogen functions (Van den Eynde, Van Rompaey, Lazzaro, & Tourwé, 2004).

Creation of Non-Protein Amino Acids

- They are used to synthesize optically pure non-protein α-amino acids in both L and D configurations, expanding the repertoire of amino acids available for peptide synthesis (Sasaki, Hashimoto, & Potier, 1987).

Asymmetric Organic Synthesis

- N-Boc protected amino acids play a role in asymmetric synthesis, such as in the Mannich reaction, highlighting their utility in creating chiral compounds (Kano, Yamaguchi, & Maruoka, 2009).

作用機序

Target of Action

It is known that the compound contains atert-butyl carbamate (Boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that contain amino groups.

Mode of Action

The compound’s mode of action is likely related to its Boc group . The Boc group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation . The Boc group can be removed with mild acid , which could potentially trigger a reaction or change in the target molecule.

Biochemical Pathways

Given the presence of the boc group, it is plausible that the compound could be involved in pathways related toprotein synthesis or modification , where protection and deprotection of amino groups are crucial steps .

Pharmacokinetics

For instance, the Boc group could enhance the compound’s stability and resistance to metabolic degradation, potentially improving its bioavailability .

Action Environment

Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the compound’s activity could potentially be modulated by changes in the environmental pH.

特性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5S/c1-16-11-17(2)23(18(3)12-16)33(30,31)27-14-19(21-9-7-8-10-22(21)27)13-20(15-28)26-24(29)32-25(4,5)6/h7-12,14-15,20H,13H2,1-6H3,(H,26,29)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLZQFSSFNKLKQ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C=O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C=O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B3004345.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)